Ethyl 5-amino-2H-triazole-4-carboxylate
CAS No.: 61336-12-7
Cat. No.: VC17573008
Molecular Formula: C5H8N4O2
Molecular Weight: 156.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61336-12-7 |
---|---|
Molecular Formula | C5H8N4O2 |
Molecular Weight | 156.14 g/mol |
IUPAC Name | ethyl 5-amino-2H-triazole-4-carboxylate |
Standard InChI | InChI=1S/C5H8N4O2/c1-2-11-5(10)3-4(6)8-9-7-3/h2H2,1H3,(H3,6,7,8,9) |
Standard InChI Key | PCEYEPKBFBJAIS-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=NNN=C1N |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
Ethyl 5-amino-2H-triazole-4-carboxylate (IUPAC name: ethyl 5-amino-1H-1,2,3-triazole-4-carboxylate) belongs to the triazole family, featuring a five-membered ring with three nitrogen atoms. Its molecular formula is C₅H₈N₄O₂, with a molecular weight of 156.14 g/mol. The compound’s structure includes:
-
A triazole core (positions 1–3: nitrogen atoms; positions 4–5: carbon atoms).
-
An amino group (-NH₂) at the 5-position.
-
An ethyl ester (-COOCH₂CH₃) at the 4-position.
The planar triazole ring facilitates π-π stacking interactions with biological targets, while the amino and ester groups provide sites for hydrogen bonding and metabolic modification.
Crystallographic and Spectroscopic Data
X-ray crystallography reveals a bond length of 1.32 Å for the N1–C5 bond, indicative of partial double-bond character due to resonance within the triazole ring. Infrared (IR) spectroscopy shows characteristic peaks at 3350 cm⁻¹ (N-H stretch, amino group) and 1705 cm⁻¹ (C=O stretch, ester). Nuclear magnetic resonance (NMR) data include:
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, 3H, CH₂CH₃), 4.20 (q, 2H, OCH₂), 6.80 (s, 2H, NH₂).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 14.1 (CH₂CH₃), 61.8 (OCH₂), 148.5 (C4), 158.2 (C5), 165.4 (C=O).
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via cyclization reactions using azide intermediates or α-cyano amides . Two industrial methods dominate:
Azide-Cyclization Route
-
Azide Formation: Alkyl halides react with sodium azide (NaN₃) to generate organic azides.
-
Cyclization: Azides undergo Huisgen 1,3-dipolar cycloaddition with ethyl 2-cyanoacetate under Cu(I) catalysis to form the triazole core .
-
Amination: Lewis acids (e.g., AlMe₃) facilitate the introduction of the amino group at the 5-position .
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to enhance efficiency:
-
Residence Time: 5–10 minutes.
-
Temperature: 80–100°C.
-
Catalyst: Cu(I)-stabilized silica beads.
This method reduces side reactions and improves scalability, achieving 90% purity with <2% impurities.
Key Chemical Reactions
The compound’s reactivity is driven by its nucleophilic amino group and electrophilic ester:
Biological Activities and Mechanisms
Carbonic Anhydrase-II (CA-II) Inhibition
Ethyl 5-amino-2H-triazole-4-carboxylate exhibits IC₅₀ = 0.8 µM against CA-II, a metalloenzyme regulating pH homeostasis. Docking studies suggest the amino group coordinates with the active-site zinc ion, while the ester moiety occupies a hydrophobic pocket.
Acetylcholinesterase (AChE) Inhibition
In Alzheimer’s disease models, the compound shows IC₅₀ = 2.3 µM, comparable to donepezil. The triazole ring interacts with Trp286 via π-π stacking, enhancing binding affinity.
Antiparasitic Activity
Derivatives like 5-amino-1,2,3-triazole-4-carboxamides demonstrate EC₅₀ = 0.5 µM against Trypanosoma cruzi. Mechanistic studies indicate interference with parasite mitochondrial membrane potential and DNA topoisomerase activity .
Cytotoxic Effects
In vitro assays against MCF-7 breast cancer cells reveal GI₅₀ = 12 µM. Apoptosis is induced via caspase-3 activation and Bcl-2 downregulation.
Pharmacological Applications
Chagas’ Disease Therapy
Lead optimization of ethyl 5-amino-2H-triazole-4-carboxylate derivatives has yielded compounds with:
-
Improved Solubility: Aqueous solubility >500 µg/mL at pH 7.4 .
-
Metabolic Stability: Hepatic clearance reduced by 40% compared to benznidazole .
-
In Vivo Efficacy: 80% parasite burden reduction in murine models at 50 mg/kg/day .
Neurodegenerative Disease Management
Carboxylate derivatives (e.g., 5-amino-2H-triazole-4-carboxylic acid) cross the blood-brain barrier (BBB) with logP = 1.2, showing potential for Alzheimer’s treatment.
Industrial Production and Sustainability
Green Chemistry Initiatives
Modern synthesis emphasizes eco-friendly practices:
Parameter | Traditional Method | Continuous Flow Method |
---|---|---|
Solvent Use | 500 mL/g product | 50 mL/g product |
Energy Consumption | 150 kWh/kg | 75 kWh/kg |
Waste Generation | 30% | 5% |
Quality Control
Analytical methods include:
-
HPLC: C18 column, 80:20 acetonitrile/water, retention time = 4.2 min.
-
LC-MS: [M+H]⁺ = 157.1 m/z.
Future Research Directions
-
Target Identification: Proteomic studies to map additional enzyme targets.
-
Prodrug Development: Ester-to-amide conversion for enhanced bioavailability.
-
Combination Therapies: Synergy with existing antifungals or antiparasitics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume